The Discovery and Enduring Utility of Trifluoromethyl Hypofluorite: A Technical Guide
The Discovery and Enduring Utility of Trifluoromethyl Hypofluorite: A Technical Guide
An in-depth exploration of the history, synthesis, properties, and reactivity of a pivotal reagent in fluorine chemistry, tailored for researchers, scientists, and professionals in drug development.
Introduction
Trifluoromethyl hypofluorite (B1221730) (CF₃OF), a colorless and highly reactive gas, holds a significant place in the landscape of organofluorine chemistry. First synthesized in the mid-20th century, its unique properties as a potent electrophilic fluorinating agent have paved the way for the introduction of fluorine and the trifluoromethoxy group into a wide array of organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and reaction mechanisms of trifluoromethyl hypofluorite, offering valuable insights for its application in modern chemical research and drug development.
Historical Perspective: The Pioneering Work of Kellogg and Cady
The discovery of trifluoromethyl hypofluorite is credited to K. B. Kellogg and George H. Cady, who first reported its synthesis in a seminal 1948 paper published in the Journal of the American Chemical Society.[1] Their work emerged from the burgeoning field of fluorine chemistry following World War II, a period of intense investigation into the properties and applications of organofluorine compounds.
George H. Cady was a prominent figure in fluorine chemistry, making significant contributions to the understanding of this highly reactive element and its compounds.[2][3] His research at the University of Washington, where he was a professor, laid the groundwork for the development of numerous fluorinated reagents and materials.[4] The synthesis of trifluoromethyl hypofluorite was a landmark achievement, providing chemists with a novel and powerful tool for selective fluorination.
Synthesis of Trifluoromethyl Hypofluorite
Original Synthesis by Kellogg and Cady
The initial synthesis of trifluoromethyl hypofluorite involved the catalyzed reaction of elemental fluorine with carbon monoxide.[5] This method, while historically significant, is notoriously hazardous due to the high reactivity of the reagents and the explosive nature of the product when condensed.[5]
Experimental Protocol:
The synthesis is conducted by passing a mixture of fluorine gas and carbon monoxide over a cesium fluoride (B91410) (CsF) catalyst. The reaction is highly exothermic and requires careful control of the reaction conditions.
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Apparatus: A flow reactor packed with a suitable catalyst, typically anhydrous cesium fluoride. The materials of construction must be resistant to fluorine gas, such as nickel or Monel.
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Reagents:
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High-purity fluorine gas (F₂)
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High-purity carbon monoxide (CO)
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Anhydrous cesium fluoride (CsF) catalyst
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Procedure:
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The cesium fluoride catalyst is activated and dried prior to use.
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A carefully controlled flow of fluorine gas and carbon monoxide, typically in a stoichiometric ratio or with a slight excess of fluorine, is passed through the heated catalyst bed.
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The reaction temperature is maintained within a specific range to optimize the yield and minimize the formation of byproducts.
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The product gas stream is passed through a series of cold traps to condense and collect the trifluoromethyl hypofluorite. Extreme caution is necessary during the condensation step due to the explosive nature of the liquid product.
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The collected product is then purified by fractional distillation.
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The overall reaction is as follows:
CO + 2F₂ → CF₃OF
Physicochemical and Spectroscopic Data
Trifluoromethyl hypofluorite is a toxic, colorless gas at room temperature.[5] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CF₄O | [6] |
| Molecular Weight | 104.0037 g/mol | [6] |
| Boiling Point | -95 °C (178 K) | [5] |
| Melting Point | -213 °C (60 K) | [5] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -764.84 kJ/mol | [7] |
| Standard Molar Entropy (Gas, 1 bar, 298.15 K) | 288.9 J/(mol·K) | [7] |
| O-F Bond Dissociation Enthalpy | ~44.7 kcal/mol | [8] |
| ¹⁹F NMR Chemical Shift | Data not explicitly found in searches | |
| Key IR Absorption Peaks | Specific peak assignments not detailed in searches |
Key Reactions and Mechanisms
Trifluoromethyl hypofluorite is a versatile reagent in organic synthesis, primarily utilized for electrophilic fluorination and trifluoromethoxylation reactions. The nature of the reaction mechanism, whether proceeding through a radical or an ionic pathway, is a subject of ongoing discussion and appears to be dependent on the substrate and reaction conditions.
Addition to Alkenes
A cornerstone reaction of trifluoromethyl hypofluorite is its addition across the double bond of alkenes. A classic example is the reaction with ethylene (B1197577) to produce trifluoromethyl 2-fluoroethyl ether.[5]
Experimental Protocol: Reaction with Ethylene
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Apparatus: A reaction vessel equipped for gas handling and, if necessary, photochemical activation (e.g., a UV lamp).
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Reagents:
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Trifluoromethyl hypofluorite (CF₃OF)
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Ethylene (C₂H₄)
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Inert gas for dilution (e.g., nitrogen)
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Procedure:
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A mixture of trifluoromethyl hypofluorite and ethylene, often diluted with an inert gas, is introduced into the reaction vessel.
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The reaction can be initiated by photolysis (UV light) or thermal activation.
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The progress of the reaction can be monitored by pressure changes or spectroscopic analysis of the gas phase.
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The product, trifluoromethyl 2-fluoroethyl ether, is isolated and purified from the reaction mixture, typically by fractional condensation.
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Reaction Mechanism:
The addition of trifluoromethyl hypofluorite to alkenes can proceed through different mechanistic pathways.
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Electrophilic Addition: In this pathway, the electron-rich double bond of the alkene attacks the electrophilic fluorine atom of CF₃OF. This results in the formation of a carbocation intermediate, which is then attacked by the trifluoromethoxide anion (CF₃O⁻) to yield the final product.
Caption: Electrophilic addition of CF₃OF to an alkene.
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Radical Addition: Under photolytic or thermal conditions, the relatively weak O-F bond can undergo homolytic cleavage to generate a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•). The fluorine radical then adds to the alkene to form a fluoroalkyl radical, which subsequently reacts with the trifluoromethoxy radical to give the product.
Caption: Radical addition of CF₃OF to an alkene.
Fluorination of Aromatic Compounds
Trifluoromethyl hypofluorite can also be used for the direct fluorination of activated aromatic compounds. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Aromatic Fluorination
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Apparatus: A reaction vessel suitable for handling corrosive gases and equipped with a means of monitoring the reaction progress.
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Reagents:
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Trifluoromethyl hypofluorite (CF₃OF)
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Aromatic substrate
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An appropriate solvent, if necessary.
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Procedure:
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The aromatic substrate is dissolved or suspended in a suitable solvent in the reaction vessel.
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Trifluoromethyl hypofluorite is bubbled through the solution or introduced into the headspace above the reaction mixture.
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The reaction is allowed to proceed, often at low temperatures to control selectivity.
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Upon completion, the reaction mixture is worked up to isolate and purify the fluorinated aromatic product.
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Conclusion
Since its discovery by Kellogg and Cady in 1948, trifluoromethyl hypofluorite has established itself as a valuable, albeit challenging, reagent in the field of fluorine chemistry. Its ability to act as a source of electrophilic fluorine has enabled the synthesis of a diverse range of fluorinated organic molecules. While its high reactivity and hazardous nature necessitate careful handling, the unique transformations it facilitates continue to be of interest to researchers in academia and industry, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine can impart desirable biological properties. Further research into taming its reactivity and developing safer, more selective fluorination protocols will undoubtedly expand the utility of this historic and powerful reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. George H. Cady, 87, UW Professor And Award-Winning Fluorine Chemist | The Seattle Times [archive.seattletimes.com]
- 3. Endowed Lectures | Department of Chemistry | University of Washington [chem.washington.edu]
- 4. Trifluoromethyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trifluoromethyl hypofluorite [webbook.nist.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
